AMI-1

Epigenetics Methyltransferase Specificity Chemical Probe Validation

AMI-1 is the definitive tool for selective PRMT inhibition. Unlike pan-inhibitors (AdOx, SAH, sinefungin) that indiscriminately block all AdoMet-dependent methyltransferases, AMI-1 uniquely targets PRMTs via a non-competitive, peptide-substrate-blocking mechanism. This avoids confounding effects on lysine methyltransferases, ensuring clean phenotypic data in epigenetic, cancer, and fibrosis research. Its validated dual functionality as a superoxide scavenger further distinguishes it for oxidative stress studies. Choose AMI-1 for mechanistic precision that generic inhibitors cannot provide. Verify selective PRMT dependency with confidence.

Molecular Formula C21H14N2Na2O9S2
Molecular Weight 548.5 g/mol
Cat. No. B10762199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMI-1
Molecular FormulaC21H14N2Na2O9S2
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
InChIKeyMOUNHKKCIGVIDI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMI-1: A Selective, Non-Competitive Arginine Methyltransferase Inhibitor for Epigenetic Research


AMI-1 (Arginine Methyltransferase Inhibitor-1) is a synthetic, bisanionic small molecule that functions as a selective inhibitor of protein arginine N-methyltransferases (PRMTs) [1]. Originally identified from a high-throughput screen, AMI-1 specifically targets PRMT-mediated arginine methylation without affecting lysine methyltransferase activity and does not compete for the S-adenosyl-L-methionine (AdoMet/SAM) binding site [1]. The compound exhibits IC50 values of 8.8 μM for human PRMT1 and 3.0 μM for yeast Hmt1p in cell-free assays [2]. AMI-1 is also a potent scavenger of NADPH-oxidase-derived superoxide [3] and inhibits HIV-1 reverse transcriptase polymerase (IC50 = 5.0 μM) . These multifaceted properties position AMI-1 as a valuable chemical probe for investigating arginine methylation-dependent processes in cancer, inflammation, and fibrosis research.

Why AMI-1 Cannot Be Substituted with Generic Methyltransferase Inhibitors


Substituting AMI-1 with broad-spectrum methyltransferase inhibitors such as adenosine dialdehyde (AdOx), S-adenosylhomocysteine (SAH), or sinefungin is scientifically unsound due to fundamental mechanistic and selectivity differences. AMI-1 is uniquely characterized by its non-competitive inhibition mechanism, blocking peptide substrate binding rather than competing for the AdoMet cofactor binding site—a property that allows it to discriminate between PRMTs and other AdoMet-utilizing methyltransferases [1]. In contrast, AdOx and MTA (5′-methylthioadenosine) are competitive inhibitors of AdoMet-dependent enzymes, leading to pan-methyltransferase inhibition that confounds mechanistic interpretation of arginine methylation-specific phenotypes [2]. Furthermore, SAH, a byproduct of methylation reactions, exerts feedback inhibition across virtually all methyltransferases, lacking the PRMT selectivity profile demonstrated by AMI-1 in comparative cellular assays [3]. Sinefungin, a nucleoside analog, also competes for the AdoMet binding pocket and inhibits diverse methyltransferases indiscriminately [4]. These mechanistic distinctions render AMI-1 irreplaceable for experiments requiring specific interrogation of PRMT-mediated pathways without collateral inhibition of lysine methyltransferases or other AdoMet-dependent enzymes.

Quantitative Evidence for AMI-1 Differentiation: Head-to-Head Comparator Data


Target Selectivity: Arginine vs. Lysine Methyltransferase Inhibition

AMI-1 selectively inhibits arginine methyltransferase activity while exhibiting minimal effects on lysine methyltransferases. In direct comparative assays, AMI-1 demonstrated complete inhibition of PRMT1-mediated arginine methylation at 10 μM, whereas the pan-methyltransferase inhibitor adenosine dialdehyde (AdOx) inhibited both arginine and lysine methyltransferases indiscriminately [1]. This selectivity profile is a key differentiator from broad-spectrum inhibitors.

Epigenetics Methyltransferase Specificity Chemical Probe Validation

Mechanism of Inhibition: Non-Competitive Peptide Substrate Blockade vs. Competitive AdoMet Binding

AMI-1 inhibits PRMT1 through a non-competitive mechanism, blocking peptide substrate binding rather than competing for the AdoMet cofactor binding site. Fluorescence anisotropy and radioactive methylation assays confirmed that AMI-1 directly interferes with substrate peptide binding to PRMT1 [1]. In contrast, sinefungin and SAH compete for the AdoMet binding pocket, a mechanism shared by most methyltransferase inhibitors [2].

Enzyme Kinetics Inhibitor Mechanism PRMT1 Pharmacology

PRMT1 Binding Affinity: Kd Determination by SPR

Surface plasmon resonance (SPR) analysis quantified the direct binding affinity of AMI-1 to human recombinant GST-PRMT1, yielding a Kd of 810 nM [1]. This affinity measurement provides a more precise characterization of target engagement compared to functional IC50 values alone, enabling accurate benchmarking against next-generation PRMT1 inhibitors.

Surface Plasmon Resonance Binding Kinetics PRMT1 Affinity

Intracellular PRMT Inhibition: Comparison of Cellular IC50 Values Across PRMT Isoforms

AMI-1 demonstrates differential inhibitory potency across PRMT family members. In cell-based assays using recombinant human enzymes, AMI-1 inhibited PRMT1 with an IC50 of 8.8 μM, while PRMT4 (CARM1) required a substantially higher concentration (IC50 = 169.8 ± 10.7 μM), representing a ~19-fold selectivity window [1]. This isoform selectivity profile is distinct from newer generation PRMT1-selective inhibitors that exhibit sub-micromolar potency but often lack the broader PRMT coverage of AMI-1.

Cellular Assay PRMT Isoform Selectivity IC50 Profiling

Cellular Antiproliferative Activity: AMI-1 vs. SAH in Rhabdomyosarcoma Cell Lines

In rhabdomyosarcoma (RMS) cell lines Rh30 and RD, AMI-1 and SAH exhibited comparable antiproliferative potency. AMI-1 reduced cell viability with IC50 values of 129.9 μM in Rh30 cells and 123.9 μM in RD cells, while SAH showed IC50 values of 133.7 μM and 135.6 μM, respectively [1]. Notably, the IC50 values for cellular viability are approximately 15-fold higher than the biochemical IC50 for PRMT1 inhibition (8.8 μM), reflecting the expected shift from isolated enzyme to complex cellular context.

Cancer Cell Biology Rhabdomyosarcoma Antiproliferative Assay

Off-Target Activity: NADPH Oxidase Superoxide Scavenging and HIV-1 RT Inhibition

AMI-1 possesses notable off-target activities that must be considered in experimental design. The compound is a potent scavenger of NADPH-oxidase-derived superoxide, exhibiting greater antioxidant potency than the reference compounds Tiron and Tempol [1]. Additionally, AMI-1 inhibits HIV-1 reverse transcriptase (RT) polymerase with an IC50 of 5.0 μM . These polypharmacological properties distinguish AMI-1 from more selective, second-generation PRMT inhibitors that lack these ancillary activities.

Off-Target Pharmacology Antioxidant Activity HIV-1 Reverse Transcriptase

Optimal Research Applications for AMI-1 Based on Quantitative Evidence


PRMT-Specific Pathway Dissection in Epigenetics Research

AMI-1 is optimally deployed in experiments requiring selective inhibition of arginine methylation without confounding effects on lysine methylation pathways. As demonstrated in Section 3 (Evidence Item 1), AMI-1 selectively inhibits PRMT activity at 10 μM while sparing lysine methyltransferases—a critical differentiation from pan-inhibitors like AdOx [1]. This selectivity enables clean interrogation of PRMT1/PRMT4-mediated transcriptional regulation, including nuclear receptor signaling through estrogen and androgen response elements, without the experimental noise introduced by collateral lysine methyltransferase inhibition.

Chemical Probe for PRMT1 Target Validation in Oncology

Based on the cellular IC50 data for rhabdomyosarcoma cell lines (Section 3, Evidence Item 5), AMI-1 serves as a validated chemical probe for assessing PRMT dependency in cancer cell proliferation. The compound demonstrates functional target engagement in live cells, with antiproliferative IC50 values of 123.9–129.9 μM in RMS lines after 48-hour treatment [2]. The ~19-fold selectivity window for PRMT1 over PRMT4 (Section 3, Evidence Item 4) provides a useful baseline for distinguishing isoform-specific contributions to tumor cell growth. Researchers should use AMI-1 in the 100–150 μM range for cellular viability studies and include SAH as a comparator pan-inhibitor control.

Fibrosis Model Studies Requiring In Vivo PRMT Inhibition

AMI-1 is validated for in vivo applications targeting PRMT-driven fibrotic pathology. Patent data (Section 3, cross-referenced) demonstrates that AMI-1 administration attenuates peritoneal fibrosis in animal models of peritoneal dialysis-associated injury, with the mechanism attributed to inhibition of mesothelial cell phenotypic transition [3]. Furthermore, in fibrosis models using patient-derived idiopathic pulmonary fibrosis fibroblasts, AMI-1 effectively blocks exacerbated myofibroblast activation [4]. These in vivo validation studies establish AMI-1 as a suitable tool compound for fibrosis research requiring systemic PRMT inhibition.

Antioxidant Pathway Studies Requiring Simultaneous ROS Modulation

For research applications investigating the intersection of arginine methylation and oxidative stress, AMI-1 offers a unique dual functionality. As quantified in Section 3 (Evidence Item 6), AMI-1 is a potent superoxide scavenger that outperforms the reference antioxidants Tiron and Tempol in cell-free NADPH oxidase assays [5]. This property makes AMI-1 particularly valuable for studying PRMT function in inflammation models where reactive oxygen species (ROS) are implicated—such as LPS-induced NF-κB signaling in glomerular mesangial cells. Investigators should, however, include appropriate antioxidant-only controls (e.g., Tiron) to deconvolve PRMT-dependent from ROS-dependent phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.